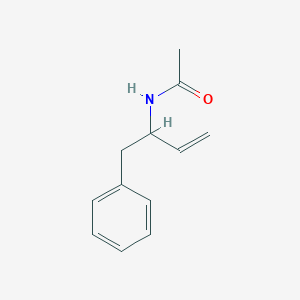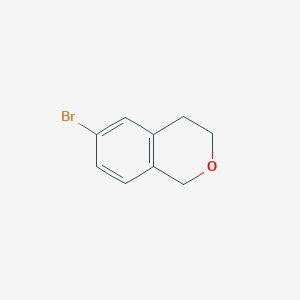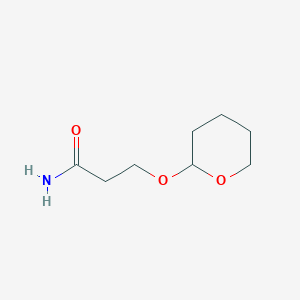
3-(Tetrahydropyran-2-yloxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tetrahydropyran-2-yloxy)propanamide, also known as THPPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. THPPA is a derivative of the natural product, aspergillomarasmine A, and has been synthesized through a variety of methods.
Mécanisme D'action
3-(Tetrahydropyran-2-yloxy)propanamide has been shown to inhibit the activity of bacterial enzymes, specifically the enzymes involved in the biosynthesis of peptidoglycan, which is a key component of bacterial cell walls. This inhibition leads to the disruption of bacterial cell wall synthesis and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
3-(Tetrahydropyran-2-yloxy)propanamide has been shown to have low toxicity and is generally well-tolerated in laboratory experiments. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Tetrahydropyran-2-yloxy)propanamide in lab experiments is its ability to inhibit bacterial enzymes, which could lead to the development of new antibiotics. However, one limitation is the need for further studies to fully understand its biochemical and physiological effects.
Orientations Futures
There are several future directions for the study of 3-(Tetrahydropyran-2-yloxy)propanamide. One direction is the development of new antibiotics based on 3-(Tetrahydropyran-2-yloxy)propanamide's ability to inhibit bacterial enzymes. Another direction is the study of 3-(Tetrahydropyran-2-yloxy)propanamide's potential applications in agriculture, specifically its ability to enhance plant growth and improve crop yields. Additionally, further studies are needed to fully understand 3-(Tetrahydropyran-2-yloxy)propanamide's biochemical and physiological effects, as well as its potential applications in material science.
Applications De Recherche Scientifique
3-(Tetrahydropyran-2-yloxy)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-(Tetrahydropyran-2-yloxy)propanamide has shown potential as an inhibitor of bacterial enzymes, which could lead to the development of new antibiotics. In agriculture, 3-(Tetrahydropyran-2-yloxy)propanamide has been studied for its potential to enhance plant growth and improve crop yields. In material science, 3-(Tetrahydropyran-2-yloxy)propanamide has been studied for its potential use in the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
181636-84-0 |
|---|---|
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
3-(oxan-2-yloxy)propanamide |
InChI |
InChI=1S/C8H15NO3/c9-7(10)4-6-12-8-3-1-2-5-11-8/h8H,1-6H2,(H2,9,10) |
Clé InChI |
QLBKEKFKRDNNQP-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCC(=O)N |
SMILES canonique |
C1CCOC(C1)OCCC(=O)N |
Synonymes |
Propanamide, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]oxazol-5-ol](/img/structure/B65095.png)

![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)
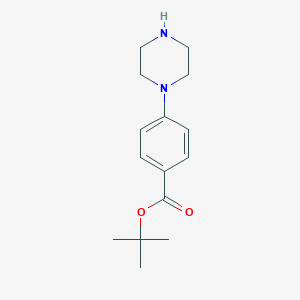

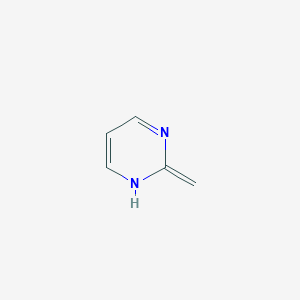
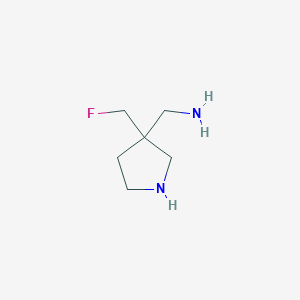



![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)
